

In-Depth Technical Guide to Tatsinine: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Tatsinine*

Cat. No.: *B15593625*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and available data on **Tatsinine**, a C19-diterpenoid alkaloid. The information is curated for professionals in research and drug development who are interested in the potential applications of this natural compound.

Chemical Structure of Tatsinine

Tatsinine is a complex diterpenoid alkaloid isolated from the plant *Delphinium tatsienense* Franch.[1]. It possesses an aconitane skeleton, a core structure common to a class of highly toxic and pharmacologically active alkaloids. The systematic name for **Tatsinine**, associated with the CAS number 90038-21-4, is Aconitane-1,7,8,9,14-pentol, 20-ethyl-1,6,16,19-tetramethoxy-4-(methoxymethyl)-, (1 α ,6 α ,14 α ,16 β)-.

The chemical structure of **Tatsinine** is characterized by a polycyclic framework with multiple stereocenters and functional groups, including hydroxyl, methoxy, and an ethyl group on the nitrogen atom.

Physicochemical and Quantitative Data

A summary of the key quantitative data for **Tatsinine** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C22H35NO6	[2]
Molecular Weight	409.52 g/mol	[2]
CAS Number	90038-21-4	[2]
Melting Point	64-66 °C	ChemicalBook
Density (Predicted)	1.44±0.1 g/cm ³	[2]
Purity (Typical)	97% (by HPLC)	ALB Technology
Appearance	Powder	ALB Technology
Class	Diterpenoid Alkaloid	[1]

Experimental Protocols

Isolation of Alkaloids from *Delphinium tatsienense*

While a specific, detailed protocol for the isolation of only **Tatsinine** is not readily available in the public domain, a general method for the extraction of total alkaloids from *Delphinium tatsienense* has been described. This procedure can be adapted and further purified using chromatographic techniques to yield **Tatsinine**.

General Extraction Procedure:

- **Acid Extraction:** The air-dried and powdered whole plant material of *Delphinium tatsienense* is percolated with a dilute acid solution (e.g., 0.1 M HCl) to protonate the alkaloids and increase their solubility in the aqueous medium.
- **Basification:** The resulting acidic aqueous solution is then basified to a pH of approximately 9 using a base such as 10% aqueous ammonium hydroxide (NH₄OH). This deprotonates the alkaloids, rendering them less water-soluble.
- **Solvent Extraction:** The basified aqueous solution is then extracted with an organic solvent, typically ethyl acetate. The deprotonated alkaloids partition into the organic layer.

- **Concentration:** The organic solvent is removed under reduced pressure to yield the total crude alkaloids.
- **Purification:** The crude alkaloid mixture is then subjected to further separation and purification steps, such as column chromatography (using silica gel or alumina) and preparative thin-layer chromatography, to isolate the individual alkaloid components, including **Tatsinine**.

Note: The purity of the isolated **Tatsinine** is typically confirmed by High-Performance Liquid Chromatography (HPLC), and its structure is elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathways

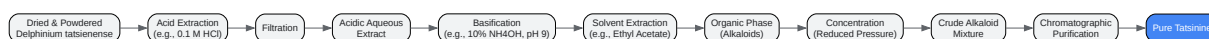
Specific studies detailing the biological activity and associated signaling pathways of **Tatsinine** are limited in publicly accessible literature. However, diterpenoid alkaloids isolated from various *Delphinium* species are known to exhibit a range of pharmacological activities, including anti-inflammatory and neurotropic effects.

For instance, other alkaloids from *Delphinium tatsienense* have been evaluated for their potential anti-inflammatory effects by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[3]. This suggests that **Tatsinine** may also possess anti-inflammatory properties, which are often mediated through signaling pathways such as the NF- κ B and MAPK pathways. Further research is required to elucidate the specific biological targets and mechanisms of action of **Tatsinine**.

Visualizations

General Workflow for Alkaloid Isolation

The following diagram illustrates a generalized workflow for the isolation of alkaloids from plant material, which is applicable to the extraction of **Tatsinine** from *Delphinium tatsienense*.



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A generalized workflow for the isolation of **Tatsinine** from its plant source.

Due to the lack of specific information on the signaling pathways of **Tatsinine**, a corresponding diagram cannot be provided at this time. Further research into the biological activity of this compound is needed to elucidate its mechanism of action.

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References

- 1. The Diterpenoid Alkaloids of Delphinium Tatsienense Franch | Semantic Scholar [semanticscholar.org]
- 2. CAS No.90038-21-4,Aconitane-1,7,8,9,14-pentol,20-ethyl-16- methoxy-4-methyl-, (1R,14R,16â)- Suppliers [lookchem.com]
- 3. researchgate.net [researchgate.net]
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